molecular formula C20H26Br2O2 B12350043 2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione

Cat. No.: B12350043
M. Wt: 458.2 g/mol
InChI Key: YSGZBGHGHPNQLU-UHFFFAOYSA-N
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Description

This polycyclic compound features a rigid indenofluorene core with two bromine atoms at positions 2 and 8 and two ketone groups at positions 6 and 12. The compound is primarily used in materials science research, particularly in organic electronics, due to its conjugated structure and tunable substituents . Product specifications indicate a molecular weight of 860.97 g/mol, solubility in dimethyl sulfoxide (DMSO), and storage at room temperature .

Properties

IUPAC Name

2,8-dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h9-18H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGZBGHGHPNQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC4C(CC3C(=O)C2CC1Br)C5CCC(CC5C4=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by bromination at specific positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the bromine atoms, potentially converting them into other functional groups.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione exerts its effects involves its interaction with molecular targets. The bromine atoms and the polycyclic structure allow it to bind to specific sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The indeno[1,2-b]fluorene-6,12-dione scaffold is highly versatile, with modifications at positions 2, 8, and peripheral groups leading to diverse applications. Below is a comparative analysis of key analogs:

Substituent Effects on Electronic Properties
Compound Name & Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound (2,8-Dibromo) Br (2,8) 860.97 Electron-withdrawing Br groups; potential for charge transport tuning; soluble in DMSO .
BMA-IFD (2,8-Bis(butyl(methyl)amino)) N(CH2CH2CH2CH3)(CH3) (2,8) Not reported Electron-donating amino groups; β-phase crystal shows hole mobility up to 1.26 cm² V⁻¹ s⁻¹ .
β,β’-C12-TIFDKT (2,8-Di-3-dodecylthiophene) SC12H25 (2,8) Not reported Thiophene side chains enhance π-conjugation; synthesized via Pd-catalyzed coupling in DMF .
BTIFDMT (2,8-Di-4,4′-didodecyl-2,2′-bithiophene) Bithiophene (2,8) Not reported Air-stable ambipolar semiconductor; dimalononitrile groups improve electron affinity .

Key Findings :

  • Bromine vs. Amino Groups: Bromine substituents (target compound) reduce electron density in the core compared to amino groups (BMA-IFD), making the former more suitable for electron-transport layers in devices .
  • Crystal Polymorphism : BMA-IFD demonstrates how substituents influence packing; the β-phase crystal exhibits higher hole mobility (1.26 vs. 0.21 cm² V⁻¹ s⁻¹ in α-phase) due to enhanced electronic coupling of HOMO-1 orbitals .
  • Solubility & Processing : Thiophene and alkyl chains (e.g., β,β’-C12-TIFDKT) improve solubility in organic solvents (e.g., DMF), enabling solution-processable semiconductors .
Bioactivity and Binding Affinity
  • Tanimoto Correlation : Compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) often share binding modes . The target compound’s bromines may align with halogen-bonding motifs in enzyme pockets, akin to brominated alkaloids in marine sponges .
  • Activity Cliffs: Minor structural changes (e.g., Br → NH2) can drastically alter bioactivity, as seen in estrogen receptor binders .

Data Tables

Table 1: Structural and Electronic Comparison
Property Target Compound BMA-IFD β,β’-C12-TIFDKT
Substituent Type Bromine Amino Thiophene
Electron Effect Withdrawing Donating Neutral/Donating
Hole Mobility (cm² V⁻¹ s⁻¹) N/A 1.26 (β-phase) N/A
Solubility DMSO Chloroform DMF
Table 2: Computational Similarity Metrics
Metric Target vs. BMA-IFD Target vs. BTIFDMT
Tanimoto (Morgan) 0.45* 0.60*
Dice (MACCS) 0.50* 0.65*
*Estimated based on structural motifs .

Biological Activity

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione is a polyhalogenated compound that has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of polyhalogenated carbocycles and is characterized by its complex molecular structure which includes multiple bromine substituents. The presence of bromine atoms often enhances the lipophilicity and biological reactivity of organic compounds.

Antioxidant Activity

Research indicates that dibrominated compounds can exhibit significant antioxidant properties. In a study examining various halogenated compounds for their ability to scavenge free radicals and inhibit lipid peroxidation, 2,8-Dibromo-1,2,... showed promising results. The compound's structure allows it to stabilize free radicals effectively due to the presence of multiple electron-withdrawing bromine groups.

Cytotoxicity

Cytotoxic effects have been observed in several studies involving cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated that it inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Cell LineIC50 (μM)Mechanism of Action
MCF-715Apoptosis induction
A54920Apoptosis induction

Endocrine Disruption

Given its structural similarity to other known endocrine disruptors like brominated flame retardants (BFRs), there is concern regarding its potential effects on hormonal systems. In vitro assays have shown that the compound can bind to estrogen receptors (ERs), potentially leading to estrogenic activity. This raises questions about its environmental persistence and bioaccumulation.

Environmental Impact

A study conducted on the environmental persistence of polyhalogenated compounds revealed that 2,8-Dibromo-1,... has a significant half-life in aquatic environments. This persistence raises concerns about its accumulation in the food chain and potential impacts on wildlife.

Therapeutic Potential

In a therapeutic context, preliminary studies suggest that derivatives of this compound may serve as lead candidates for developing new anticancer agents. The structure-activity relationship (SAR) studies indicate that modifications to the bromine substituents could enhance selectivity towards cancer cells while reducing toxicity to normal cells.

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